molecular formula C15H12Br2N6O2 B11691569 N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B11691569
M. Wt: 468.10 g/mol
InChI Key: FZLMOPUIQOZMFZ-NGYBGAFCSA-N
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Description

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, substituted with dibromo and hydroxyphenyl groups

Preparation Methods

The synthesis of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide can be achieved through several synthetic routes. One common method involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide under acidic conditions. The reaction typically proceeds in the presence of a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields while minimizing the formation of byproducts . This approach is particularly advantageous for large-scale production, as it offers a more efficient and environmentally friendly alternative to traditional synthetic methods.

Chemical Reactions Analysis

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes and proteins involved in cellular processes, such as DNA replication, protein synthesis, and signal transduction .

Comparison with Similar Compounds

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide lies in its specific substitution pattern and the presence of both dibromo and hydroxyphenyl groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C15H12Br2N6O2

Molecular Weight

468.10 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H12Br2N6O2/c1-7-3-8(2)23-15(19-7)20-13(22-23)14(25)21-18-6-9-4-10(16)12(24)11(17)5-9/h3-6,24H,1-2H3,(H,21,25)/b18-6+

InChI Key

FZLMOPUIQOZMFZ-NGYBGAFCSA-N

Isomeric SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC(=C(C(=C3)Br)O)Br)C

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC(=C(C(=C3)Br)O)Br)C

Origin of Product

United States

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